2,2,2-Trichloroethyl 2-oxopropanoate
Description
2,2,2-Trichloroethyl 2-oxopropanoate is an ester derivative of 2-oxopropanoic acid (pyruvic acid) featuring a trichloroethyl group. This compound is characterized by its α-ketoester functionality, which confers reactivity useful in organic synthesis, particularly in the formation of carbon-carbon bonds and as a precursor for heterocycles. The trichloroethyl group enhances electrophilicity at the carbonyl carbon, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
CAS No. |
61964-72-5 |
|---|---|
Molecular Formula |
C5H5Cl3O3 |
Molecular Weight |
219.45 g/mol |
IUPAC Name |
2,2,2-trichloroethyl 2-oxopropanoate |
InChI |
InChI=1S/C5H5Cl3O3/c1-3(9)4(10)11-2-5(6,7)8/h2H2,1H3 |
InChI Key |
VYSQJXANQWPZPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 3,3-Dichloro-2-Oxopropanoate
- Structure : Differs by having a dichloro-substituted ethyl group instead of trichloroethyl.
- Molecular Formula : C₅H₆Cl₂O₃ (molar mass: 185.01 g/mol) .
- The dichloroethyl group may offer less steric hindrance, influencing reactivity in nucleophilic acyl substitutions.
- Applications: Used as a synthon in organocatalysis and cross-coupling reactions .
Ethyl 2-Fluoro-3-Oxo-3-Phenylpropanoate
- Structure : Features a fluorine atom at the α-position and a phenyl group at the β-keto position.
- Key Differences: Fluorine’s electronegativity enhances electrophilicity at the α-carbon, enabling unique reactivity in fluorinated drug synthesis.
- Applications : Explored in medicinal chemistry for fluorinated bioactive molecules .
Ethyl 2-(4-Chlorobenzyl)-3-Cyclopropyl-3-Oxopropanoate
2-Ethoxyethyl 2-[3-(4-Chlorophenyl)-4-Oxochromen-7-yl]oxypropanoate
- Structure : Contains a chromenyl-oxy group and ethoxyethyl ester.
- Key Differences :
Physicochemical and Functional Comparison
*Estimated based on structural analogs.
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